molecular formula C7H5F2NO B178091 N-(3,5-difluorophenyl)formamide CAS No. 198077-69-9

N-(3,5-difluorophenyl)formamide

Cat. No.: B178091
CAS No.: 198077-69-9
M. Wt: 157.12 g/mol
InChI Key: ZYDUAODJWDWHKD-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)formamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a formamide group attached to a 3,5-difluorophenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3,5-difluorophenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as sulfonated rice husk ash, to promote the formation of the formamide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid, while reduction can produce 3,5-difluoroaniline.

Scientific Research Applications

N-(3,5-difluorophenyl)formamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-(3,5-difluorophenyl)formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, influencing their activity. The difluorophenyl ring enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    N-(3,5-dichlorophenyl)formamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(3,5-dimethylphenyl)formamide: Contains methyl groups instead of fluorine.

    N-(3,5-difluorophenyl)acetamide: Similar structure with an acetamide group instead of formamide.

Uniqueness: N-(3,5-difluorophenyl)formamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

N-(3,5-difluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUAODJWDWHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294138
Record name N-(3,5-difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198077-69-9
Record name N-(3,5-difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-difluoroaniline (5.0 g, 38.7 mmol) in HCOOH (15 mL) was heated to reflux for 4 h. The mixture was poured into ice-water and stirred for 0.5 h. The white solid was collected by filtration, and dried under vacuum to give 4.8 g (79%) of crude N-(3,5-difluorophenyl)formamide. To the solution of LiAlH4 (3.0 g, 78.9 mmol) in dry THF (50 mL) was added a solution of N-(3,5-difluorophenyl)formamide (4.8 g, 30.6 mmol) in dry THF (50 mL) at r.t. The mixture was stirred overnight and then quenched with addition of water (3.0 mL), aqueous 10% NaOH (3.0 mL), and water (9.0 ml). The reaction mixture was filtered and extracted with EtOAc. Organics were dried (Na2SO4), and concentrated to give 3.8 g (86%) of the title compound as a pale brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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